Diflubenzuron

Catalog No.
S526071
CAS No.
35367-38-5
M.F
C14H9ClF2N2O2
M. Wt
310.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflubenzuron

CAS Number

35367-38-5

Product Name

Diflubenzuron

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C14H9ClF2N2O2

Molecular Weight

310.68 g/mol

InChI

InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)

InChI Key

QQQYTWIFVNKMRW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F

Solubility

In water, 0.08 mg/L at 25 °C. pH 7
In water, approximately 0.2 ppm at 20 °C
In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10
In water, 0.089 mg/L at 20 °C in deionized water
For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page.

Synonyms

Diflubenzuron; DU 112307; DU112307; DU-112307; ENT 29054; ENT29054; ENT-29054; HSDB 6611; HSDB6611; HSDB-6611

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F

Description

The exact mass of the compound Diflubenzuron is 310.0321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.08 mg/l at 25 °c. ph 7in water, approximately 0.2 ppm at 20 °cin water, 0.10 mg/l at ph 4, 0.32 mg/l at ph 10in water, 0.089 mg/l at 20 °c in deionized waterin n-hexane 0.063, toluene 0.29, dichloromethane 1.8, acetone 6.98, ethyl acetate 4.26, methanol 1.1 (all in g/l at 20 °c)almost insoluble in apolar solvents. moderate to good solubility in most polar-to-very polar solvents.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Diflubenzuron is a synthetic insecticide belonging to the benzoylurea class, primarily used for controlling insect pests in agricultural and forestry settings. Its chemical structure is represented by the formula C14H9ClF2N2O2C_{14}H_{9}ClF_{2}N_{2}O_{2}, with a molecular weight of 310.7 g/mol. The compound appears as an odourless, white crystalline solid, exhibiting low solubility in water but high solubility in polar organic solvents like N-methylpyrrolidone and dimethyl sulfoxide . It has a melting point ranging from 210°C to 232°C, depending on its purity .

Diflubenzuron acts as an insect growth regulator (IGR) by inhibiting chitin synthesis []. Chitin is a crucial component of the insect exoskeleton, and Diflubenzuron disrupts its formation during molting, leading to the death of developing insects. This mechanism offers selectivity as it primarily targets immature stages (larvae) of insects with minimal impact on adult insects, beneficial predators, and other organisms [].

Diflubenzuron is considered to have low acute toxicity for mammals []. However, some studies suggest potential effects on hormone levels in birds at high doses []. It is also highly toxic to some aquatic invertebrates, posing a risk to aquatic ecosystems if not used judiciously []. Here's a summary of safety concerns:

  • Low acute toxicity to mammals: LD50 (oral) in rats and mice > 4.64 g/kg [].
  • Potential endocrine disruption in birds at high doses [].
  • High toxicity to aquatic invertebrates [].

Mode of Action and Chitin Synthesis Inhibition

Diflubenzuron belongs to a class of insecticides known as benzoylurea insect growth regulators (IGRs) []. These compounds target the formation of chitin, a major component of the insect exoskeleton. During molting, insects break down their old exoskeleton and synthesize a new one. Diflubenzuron inhibits the enzyme chitin synthase, which is responsible for chitin synthesis. This prevents the formation of a new, hardened exoskeleton, leading to death during molting [].

Studies using diflubenzuron have helped researchers understand the complex process of chitin synthesis in insects. By observing the effects of diflubenzuron on different insect species, scientists can gain insights into the variations and specific roles of chitin synthase enzymes across different insect groups [].

Impact on Molting and Development

Diflubenzuron's ability to disrupt molting makes it useful for studying the hormonal regulation of this process. Insects rely on a complex interplay of hormones to trigger and coordinate molting. By exposing insects to diflubenzuron at different stages of development, researchers can investigate the specific roles of these hormones and how they influence molting success [].

Diflubenzuron is synthesized through the reaction of 2,6-difluorobenzamide with 4-chlorophenylisocyanate . The compound is relatively stable in acidic and neutral conditions but hydrolyzes under alkaline conditions. The primary metabolic pathway for diflubenzuron involves hydrolysis, leading to the formation of 2,6-difluorobenzoic acid and 4-chlorophenylurea, which degrade with half-lives of approximately four and six weeks, respectively . Hydrolysis can occur at any of the carbon-nitrogen bonds, with different metabolic pathways observed in various animal species .

The primary mechanism of action of diflubenzuron is the inhibition of chitin synthesis in insects, which is crucial for forming their exoskeletons. This leads to premature molting and ultimately the death of insect larvae . Diflubenzuron is particularly effective against a range of pests including moths like the forest tent caterpillar and boll weevil. It is also utilized as a larvicide for mosquito control in public health initiatives .

Diflubenzuron can be synthesized via several methods, with the most common being:

  • Reaction of 2,6-Difluorobenzamide with 4-Chlorophenylisocyanate: This method yields diflubenzuron through a straightforward nucleophilic substitution reaction.
  • Hydrolysis Reactions: Under specific conditions, diflubenzuron can also be produced via hydrolysis reactions that yield its active metabolites.

The choice of synthesis method can affect the purity and yield of the final product .

Diflubenzuron is widely used in various applications:

  • Agriculture: It serves as an insect growth regulator to control pest populations on crops.
  • Forestry: Used to manage pest outbreaks that threaten forest health.
  • Public Health: Employed as a larvicide for mosquito control to prevent vector-borne diseases.
  • Commercial Greenhouses: Sold under trade names like Adept for controlling fungus gnat larvae in soil .

Studies indicate that diflubenzuron interacts with various biological systems primarily through its metabolic pathways. Its metabolites, particularly 4-chloroaniline and p-chlorophenylurea, have been studied for their potential toxicological effects. While diflubenzuron itself has low acute toxicity, its metabolites pose varying levels of risk; for instance, 4-chloroaniline has been classified as a probable human carcinogen due to its effects observed in laboratory studies .

Similar Compounds: Comparison

Diflubenzuron shares similarities with other compounds in its class but exhibits unique properties:

Compound NameStructure SimilarityUnique Features
BenzoylureaYesEffective against a broad spectrum of insects
MethopreneYesA juvenile hormone analogue affecting different life stages
LufenuronYesSimilar mechanism but more effective against certain lepidopteran pests

Diflubenzuron's specificity for larval stages and its mechanism targeting chitin synthesis distinguish it from other insecticides that may act on adult insects or have broader toxicity profiles .

Diflubenzuron synthesis relies on two primary precursor compounds: 4-chloroaniline and 2,6-difluorobenzamide. The synthetic pathway involves the preparation of an intermediate 4-chlorophenylisocyanate, which subsequently reacts with 2,6-difluorobenzamide to form the final benzoylurea product [1] [2].

The reaction mechanism proceeds through a two-step process. In the first step, 4-chloroaniline undergoes conversion to 4-chlorophenylisocyanate through reaction with phosgene. This transformation involves the formation of a carbamoyl chloride intermediate, which decomposes with the release of hydrogen chloride to yield the isocyanate [3] [4]. The 4-chloroaniline starting material can be prepared through reduction of 4-chloronitrobenzene using Raney nickel catalyst in ethanol solution at controlled temperatures [5].

The second precursor, 2,6-difluorobenzamide, is synthesized from 2,6-difluorobenzonitrile through alkaline hydrolysis. The process utilizes 2,6-difluorobenzonitrile as the starting material, which reacts with sodium hydroxide solution and hydrogen peroxide at temperatures of 35-50°C. The hydrolysis proceeds through nucleophilic attack on the nitrile carbon, forming an amide intermediate that hydrolyzes to yield 2,6-difluorobenzamide with yields of 91.2% [6] [7].

The final coupling reaction occurs between 4-chlorophenylisocyanate and 2,6-difluorobenzamide at elevated temperatures of 110-140°C. This reaction follows an addition-elimination mechanism where the amine group of the benzamide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea linkage characteristic of benzoylurea compounds [4] [8].

Catalytic Processes and Yield Optimization Strategies

Industrial production of diflubenzuron employs specific catalytic systems to enhance reaction efficiency and product yield. The key catalytic components include dimethylformamide as the primary catalyst and triethylenediamine as a catalyst promoter [3] [4].

Dimethylformamide serves multiple roles in the synthesis beyond its traditional function as a solvent. It acts as a nucleophilic catalyst facilitating the formation of 4-chlorophenylisocyanate from 4-chloroaniline and phosgene. The catalyst loading typically ranges from 1-5% by mass relative to the 4-chloroaniline starting material [4] [9]. Studies demonstrate that dimethylformamide can stabilize reaction intermediates and promote more selective transformations by coordinating with electrophilic centers.

Triethylenediamine functions as a catalyst promoter, enhancing the activity of the primary catalytic system. This bicyclic tertiary amine possesses high nucleophilicity due to its unhindered amine centers, with a pKa of 8.8 for its protonated form [10]. The promoter facilitates the elimination of hydrogen chloride during isocyanate formation and promotes the coupling reaction between the isocyanate and benzamide components.

Yield optimization strategies focus on precise temperature control and reaction timing. The isocyanate formation step requires initial cooling to -15 to -30°C during phosgene introduction, followed by gradual warming to 20-50°C over 0.5-2.0 hours. The subsequent heating phase maintains temperatures of 90-100°C for 2.0-4.0 hours to ensure complete conversion [4]. These conditions achieve total yields exceeding 91% with product purities above 99%.

Solvent selection significantly impacts yield optimization. Aromatic solvents including chlorobenzene, toluene, and xylene provide optimal reaction environments. The mass ratio of 4-chloroaniline to aromatic solvent typically ranges from 1:3 to 1:11, with 1:8 representing an optimal balance between reaction efficiency and economic considerations [4]. The choice of aromatic solvent influences both reaction kinetics and product isolation procedures.

Industrial-Scale Synthesis Challenges and Purification Techniques

Industrial-scale production of diflubenzuron presents several technical challenges related to process safety, environmental compliance, and product quality control. The use of phosgene as a key reagent poses significant safety hazards, requiring specialized equipment and exhaust treatment systems to handle toxic gas emissions [4] [11].

Manufacturing process equipment must accommodate corrosive reaction conditions and toxic intermediate compounds. Reactors require specialized gas handling systems including exhaust treatment, ventilation, and emergency scrubbing capabilities to manage phosgene and hydrogen chloride emissions. Temperature control systems must maintain precise thermal profiles across different reaction phases, from cryogenic cooling during phosgene introduction to elevated temperatures during the coupling reaction [4].

Scale-up considerations include heat transfer limitations during exothermic reactions and mass transfer challenges in heterogeneous systems. Industrial reactors must provide adequate mixing to ensure uniform temperature distribution and complete conversion of starting materials. The vacuum distillation step for solvent recovery requires specialized equipment capable of handling volatile organic compounds while maintaining product integrity [4] [11].

Purification techniques for diflubenzuron involve multiple separation and crystallization steps. The primary purification method utilizes crystallization from aromatic solvents, typically achieving purities exceeding 99%. The process involves cooling the reaction mixture to 0-10°C, followed by filtration and washing with cold solvent to remove impurities [4] [8].

High-performance liquid chromatography serves as the primary analytical method for purity determination. The standard protocol employs reverse-phase chromatography on C18 columns with acetonitrile-water mobile phases. Detection utilizes ultraviolet spectroscopy at wavelengths of 254-290 nanometers, providing retention times of approximately 2.8-5.0 minutes for diflubenzuron [12] [13]. Mass balance analyses for industrial batches typically range from 98.6-100.3%, with unknown impurities maintained below 1.4% [14] [15].

Advanced purification strategies include solid-phase extraction for residue analysis and specialized recrystallization techniques for removing specific impurities. Gas chromatography with electron capture detection provides alternative analytical capabilities for trace-level determinations, particularly useful for detecting chloroaniline-related impurities that may arise from alternative synthetic pathways [16] [17].

Mobile Phase Optimization and Separation Parameters

High Performance Liquid Chromatography has emerged as the primary analytical technique for diflubenzuron quantification across diverse matrices. The optimization of chromatographic conditions is fundamental to achieving reliable and reproducible analytical results [1] [2] [3].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phases has been extensively investigated for diflubenzuron analysis. Reversed-phase chromatography using C18 columns represents the most widely adopted approach [1] [2]. The CORTECS C18+ column with 2.7 μm particle size has demonstrated exceptional performance, providing optimal resolution and peak shape for diflubenzuron separation [1]. Alternative column configurations include the Agilent Eclipse XDB-C18 (150×4.6 mm) [4] and Intersil-3 C18 systems (250 mm × 4.6 mm, 5 μm) [5] [6], each offering specific advantages for different analytical requirements.

The particle size selection significantly influences separation efficiency and analysis time. Smaller particle sizes, particularly the 2.7 μm CORTECS stationary phase, enable enhanced chromatographic resolution while maintaining acceptable backpressure levels [1]. For routine analytical applications, 5 μm particle columns provide adequate separation with robust performance characteristics [6] [7].

Mobile Phase Composition and Gradient Programming

Mobile phase optimization represents a critical parameter in diflubenzuron High Performance Liquid Chromatography analysis. The most effective mobile phase systems utilize acetonitrile-water combinations with acidic modifiers to enhance peak shape and retention reproducibility [1] [2] [3].

The acetonitrile:0.1% orthophosphoric acid solution (60:40 v/v) has demonstrated superior chromatographic performance, providing optimal retention time control and peak symmetry [1]. This mobile phase composition achieves diflubenzuron elution at approximately 2.8 minutes under optimized flow conditions. Alternative mobile phase systems include methanol:water (80:20 v/v) [4] and acetonitrile:water:1,4-dioxane combinations (60:40:0.03 v/v/v) [6].

Gradient elution protocols have been successfully implemented for complex matrix applications. The acetonitrile:water gradient with 0.2% formic acid modifier enables simultaneous determination of diflubenzuron with other pesticide residues in less than 3.0 minutes [8]. The gradient programming approach provides enhanced selectivity while maintaining analytical throughput for multi-residue applications.

Flow Rate and Temperature Optimization

Flow rate optimization balances analytical speed with separation quality. The standard flow rate of 1.0 mL/min provides optimal peak resolution for most diflubenzuron applications [1] [2] [7]. Higher flow rates up to 2.0 mL/min have been employed for rapid analysis protocols, though with potential compromise in resolution [5].

Temperature control significantly influences retention behavior and peak efficiency. Operating temperatures between 22°C and 25°C provide optimal analytical performance [1] [4]. The controlled temperature environment ensures consistent retention times and peak areas essential for quantitative accuracy.

Injection Volume and Sample Loading Considerations

Injection volume optimization affects sensitivity and peak shape characteristics. The 5 μL injection volume represents the optimal balance between analytical sensitivity and chromatographic performance [1]. Larger injection volumes up to 10 μL have been employed for enhanced sensitivity in trace analysis applications [4].

Sample loading considerations include the evaluation of matrix effects and potential column overloading. The linear dynamic range for diflubenzuron quantification extends from 1 to 100 μg/mL, demonstrating excellent linearity with correlation coefficients exceeding 0.9998 [1].

ParameterOptimized ConditionsAlternative ConditionsPerformance Impact
ColumnCORTECS C18+ (2.7 μm)Eclipse XDB-C18, Intersil-3Resolution, analysis time
Mobile PhaseAcetonitrile:0.1% H₃PO₄ (60:40)Methanol:water (80:20)Retention, peak shape
Flow Rate1.0 mL/min1.3-2.0 mL/minSpeed vs. resolution
Temperature22-25°CAmbientReproducibility
Injection Volume5 μL10 μLSensitivity
Detection254-260 nmVariable wavelengthSelectivity

Spectroscopic Analysis and Mass Spectrometric Characterization

Ultraviolet Spectrophotometric Detection

Ultraviolet detection remains the fundamental detection mode for diflubenzuron High Performance Liquid Chromatography analysis. The compound exhibits characteristic absorption maxima at 254 nm, 256 nm, and 260 nm, providing multiple wavelength options for analytical detection [9] [1] [6].

Wavelength Selection and Optimization

The selection of detection wavelength significantly influences analytical sensitivity and selectivity. Detection at 254 nm provides optimal signal-to-noise ratios for most applications [4] [7], while 260 nm detection offers enhanced selectivity in complex matrices [5] [6]. Variable wavelength detection systems enable real-time wavelength optimization and spectral confirmation of peak identity [1].

Diode array detection provides comprehensive spectral information for peak purity assessment and compound identification [10] [11]. The spectral library matching capabilities enhance analytical confidence, particularly in multi-residue applications where co-eluting compounds may interfere with quantification.

Sensitivity and Detection Limits

Ultraviolet detection achieves excellent sensitivity for diflubenzuron quantification. Limits of detection range from 0.05 to 0.254 μg/mL depending on the analytical conditions and matrix complexity [1] [12]. The corresponding limits of quantification extend from 0.1 to 0.432 μg/mL [1] [5], providing adequate sensitivity for regulatory compliance and quality control applications.

Mass Spectrometric Characterization

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry represents the most advanced analytical approach for diflubenzuron quantification, offering unparalleled sensitivity and selectivity [13] [14] [15]. Electrospray ionization in positive mode generates the characteristic molecular ion at m/z 311 [M+H]⁺, providing the basis for multiple reaction monitoring protocols [13].

The development of sensitive Liquid Chromatography-Tandem Mass Spectrometry methods has achieved detection limits below 1 ppb in biological matrices [13] [14]. The method utilizes carbon-13 labeled diflubenzuron as internal standard, ensuring accurate quantification even in complex biological samples such as whole blood, plasma, and serum [13].

Multiple reaction monitoring transitions have been optimized for quantitative analysis, providing characteristic fragment ions for confirmation and quantification purposes [13] [14]. The method demonstrates accuracies within ±9% of quality control targets with coefficient of variation percentages below 15% across different biological matrices [13].

Gas Chromatography-Mass Spectrometry Approaches

Gas Chromatography-Mass Spectrometry provides an alternative analytical approach, particularly effective after chemical derivatization [16] [17]. The thermal decomposition of diflubenzuron generates characteristic fragments including 4-chlorophenyl isocyanate, 4-chloroaniline, and 2,6-difluorobenzamide [17].

The molecular ion at m/z 310 serves as the target ion for quantification, while fragment ions at m/z 158 (4-chloroaniline) and m/z 141 (2,6-difluorobenzamide) provide confirmatory evidence [16] [17]. Derivatization with heptafluorobutyric anhydride enhances volatility and improves chromatographic performance [16].

Detection limits for Gas Chromatography-Mass Spectrometry methods range from 0.5 to 2.1 μg/kg in vegetable samples [16], providing adequate sensitivity for residue analysis applications. The selected ion monitoring capability enables analysis in complex sample matrices without extensive cleanup procedures [17].

High Resolution Mass Spectrometry

High resolution mass spectrometry using time-of-flight analyzers provides accurate mass determination for molecular formula confirmation [18] [19]. The molecular formula C₁₄H₉ClF₂N₂O₂ with monoisotopic mass 310.0321 Da enables unambiguous compound identification [20] [18].

Advanced mass spectrometric techniques including tandem mass spectrometry with collision-induced dissociation provide detailed fragmentation patterns for structural elucidation [18] [19]. The combination with nuclear magnetic resonance spectroscopy enables comprehensive molecular structure determination [18] [19].

TechniqueDetection RangeMatrix CompatibilityAnalytical Advantages
UV Detection0.05-0.4 μg/mLModerate complexityCost-effective, robust
LC-MS/MS<1 ppbHigh complexityHighest sensitivity
GC-MS0.5-2.1 μg/kgPlant materialsStructural information
HR-MSQualitativeResearch applicationsAccurate mass, structure

Sample Preparation and Extraction Efficiency Studies

Solid Phase Extraction Methodologies

Cartridge Selection and Sorbent Optimization

Solid Phase Extraction represents a fundamental sample preparation technique for diflubenzuron analysis across diverse matrices [4] [21] [22]. The selection of appropriate sorbent materials significantly influences extraction efficiency and analytical performance. C18 sorbents demonstrate exceptional performance for diflubenzuron extraction from aqueous and organic matrices [4] [10].

Chromabond C18 cartridges have demonstrated superior extraction efficiency with recovery values ranging from 93.0% to 106.25% across different concentration levels [4]. The sorbent mass of 200 mg provides optimal capacity for sample volumes up to 100 mL while maintaining quantitative recovery. Alternative sorbent configurations include primary-secondary amine phases for enhanced cleanup of co-extracted matrix components [8] [10].

The conditioning protocol significantly influences extraction reproducibility. Sequential conditioning with 3 mL acetone followed by 2 mL ethanol establishes optimal sorbent activation [4]. The sample loading flow rate of 1 mL/min ensures adequate analyte-sorbent interaction time for quantitative retention.

Elution Optimization and Recovery Studies

Elution solvent selection represents a critical parameter in Solid Phase Extraction method development. Methanol provides optimal elution efficiency for diflubenzuron recovery from C18 sorbents [4]. The sequential elution protocol using three 1 mL methanol fractions achieves quantitative recovery while minimizing elution volume for enhanced concentration factors.

Recovery studies across multiple concentration levels demonstrate excellent method performance. Spiked soil samples at concentrations ranging from 0.05 to 10.20 μg/cm³ exhibit recovery values between 93.0% and 106.25% with relative standard deviations below 6.4% [4]. The consistent recovery performance across this concentration range confirms method linearity and accuracy.

Matrix effects evaluation demonstrates minimal interference from co-extracted components. Statistical comparison using F-test and t-test analysis confirms no significant differences between Solid Phase Extraction results and reference High Performance Liquid Chromatography methods [4].

Quick Easy Cheap Effective Rugged Safe Method Applications

Extraction Protocol Optimization

The Quick Easy Cheap Effective Rugged Safe approach provides a streamlined sample preparation method for diflubenzuron analysis in food matrices [8] [23] [24]. The method utilizes acetonitrile extraction followed by dispersive solid phase extraction cleanup, significantly reducing analysis time and solvent consumption compared to traditional extraction methods.

Sample preparation begins with homogenized sample extraction using acetonitrile as the primary extraction solvent [8] [23]. The addition of magnesium sulfate and sodium chloride salts induces phase separation and removes excess water from the extract. The salt combination enhances extraction efficiency for both polar and non-polar analytes while maintaining diflubenzuron recovery.

The dispersive solid phase extraction cleanup step utilizes primary-secondary amine sorbent to remove interfering matrix components [8]. This cleanup approach effectively eliminates lipids, pigments, and other co-extracted compounds that may interfere with chromatographic analysis. The streamlined protocol reduces sample preparation time to less than 30 minutes compared to traditional methods requiring multiple hours [25].

Recovery Performance and Method Validation

Quick Easy Cheap Effective Rugged Safe method validation demonstrates excellent analytical performance across diverse food matrices. Recovery studies in mushrooms and substrates show values ranging from 78.1% to 112.5% with relative standard deviations below 11.8% [8]. The method achieves limits of detection from 0.016 to 1.5 μg/kg and limits of quantification from 0.052 to 5 μg/kg [8].

Multi-matrix validation studies confirm method robustness across different sample types. Agricultural plant matrices including potato tubers, corn grain, soybeans, and vegetable oils demonstrate consistent recovery values between 81% and 91% with analytical errors between 1.3% and 2.3% [10]. The broad matrix applicability supports method implementation for routine monitoring applications.

Method comparison studies with traditional extraction approaches demonstrate equivalent analytical performance with significantly reduced analysis time and solvent consumption [26] [24]. The Quick Easy Cheap Effective Rugged Safe approach utilizes less than 12 mL organic solvent per sample compared to more than 25 mL for conventional methods [25].

Accelerated Solvent Extraction Techniques

High Temperature and Pressure Extraction

Accelerated Solvent Extraction provides an automated approach for diflubenzuron extraction from complex matrices such as greasy wool and fatty tissues [7]. The method utilizes elevated temperature (80°C) and pressure (10.34 MPa) conditions to enhance extraction efficiency while reducing solvent consumption and analysis time.

Solvent selection for Accelerated Solvent Extraction applications requires consideration of analyte stability under elevated temperature conditions. Acetonitrile saturated with n-hexane provides optimal extraction efficiency while maintaining diflubenzuron stability [7]. The solvent combination prevents thermal degradation while achieving quantitative extraction from lipid-rich matrices.

Sample Cleanup and Purification Protocols

Post-extraction cleanup procedures are essential for complex matrix applications. The freezing-lipid filtration technique effectively removes extracted fats and oils that may interfere with chromatographic analysis [7]. Sequential cleanup steps include concentration under reduced pressure followed by Solid Phase Extraction purification.

The integrated cleanup protocol achieves limits of quantification of 0.05 and 0.04 mg/kg for diflubenzuron analysis in greasy wool [7]. Recovery values exceed 90% across the analytical range with relative standard deviations below 5%, demonstrating excellent method precision and accuracy.

Extraction MethodRecovery Range (%)LOD/LOQAnalysis TimeMatrix Compatibility
Solid Phase Extraction93.0-106.25LOD: 0.0039 μg/cm³2-3 hoursSoil, water samples
QuEChERS78.1-112.5LOD: 0.016-1.5 μg/kg<30 minutesFood matrices
Accelerated Solvent Extraction>90LOQ: 0.04-0.05 mg/kg1-2 hoursFatty matrices
Liquid-Liquid Extraction80-88LOQ: 0.03 mg/kg3-4 hoursBiological tissues

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide.
White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline]
Solid

Color/Form

Colorless crystals

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.0320616 g/mol

Monoisotopic Mass

310.0320616 g/mol

Boiling Point

BP: 257 °C at 300 mm Hg

Heavy Atom Count

21

Density

1.57 at 20 °C

LogP

3.88 (LogP)
log Kow = 3.89
3.88

Decomposition

When heated to decomp it emits very toxic fumes of NOx and Cl-.

Appearance

Solid powder

Melting Point

228 °C
Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/
230 - 232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J76U6ZSI8D

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (85.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H400 (92.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (26.09%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Diflubenzuron has a good inhibitory action on several proteases, including chymotrypsin. ... Proteases such as chymotrypsin are known to activate chitin synthetase. Inhibition of naturally occurring protease (B) should therefore lead to a decrease in chitin synthesis activity. This mechanism, coupled with the effect of diflubenzuron on chitin synthesis, could explain the effectiveness of this compound on cuticular deposition.
Diflubenzuron acts by inhibition of chitin synthesis and so interferes with the formation of the insect cuticle. This action is quite specific; related biochemical processes, such as chitin synthesis in fungi, and biosynthesis of hyaluronic acid and other mucopolysaccharides in chickens, mice and rats are not affected. In insect and rust mites, this mode of action can result larvicidal and ovicidal effects at the time of molting of the larvae or at hatching of the eggs.

Vapor Pressure

9X10-10 mm Hg at 25 °C /gas saturation method/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

35367-38-5

Absorption Distribution and Excretion

The intestinal absorption is strongly related to the dosage administered - the higher the dosage, the more is (relatively) excreted unchanged in the feces.
Following oral administration, diflubenzuron is absorbed, extensively metabolized, and almost totally excreted by cattle and sheep ... Trace amounts of the larvicide are excreted in milk following high dosages.
Orechromis niloticus fingerlings were exposed to the insect growth inhibitor diflubenzuron for 21 days. Diflubenzuron was introduced to the aquariums where fish were maintained at the beginning of the experiment, then its level in water, gills and liver was detected after 1, 7, 14 and 21 days. The fish accumulated diflubenzuron 76 and 99 times greater than the water content when kept in an ambient concentration of 2.5 and 5 mg/L, respectively, indicating a low bioaccumulation potential. Some degradation products of diflubenzuron were found mainly in liver and water.
There is limited absorption of diflubenzuron across the skin and intestinal lining of mammals, after which enzymatic hydrolysis and excretion rapidly eliminate the pesticide from tissues.
For more Absorption, Distribution and Excretion (Complete) data for DIFLUBENZURON (16 total), please visit the HSDB record page.

Metabolism Metabolites

The mechanisms of detoxification of the benzoylphenylureas, diflubenzuron, and teflubenzuron in the Egyptian cotton leafworm, Spodoptera littoralis, were examined, as were rates of penetration, degradation, and inhibition of benzoyphenylureas hydrolase(s) both in vivo and in vitro. The results were considered in connection with the toxicity of these compounds. Teflubenzuron was 10 times more toxic than diflubenzuron to fourth instar larvae of spodoptera littoralis. Profenofos and S,S,S-tributylphosphorotrithioate synergized both diflubenzuron and teflubenzuron, indicating that the major route of detoxification in spodoptera littoralis was through hydrolysis. Limited synergism by piperonly butoxide indicated that mixed function oxidase enzymes play a relatively small role in benzoyphenylureas detoxification. ... In Spodoptera littoralis, diflubenzuron was metabolized more rapidly than teflubenzuron: based on the relative amount of parent compound present in the larval body, about 58% of extracted radiocarbon was unchanged teflubenzuron compared to only 38% diflubenzuron. In the excreta, unchanged teflubenzuron was excreted more slowly than the metabolites (42% recovered as parent compound), compared to diflubenzuron in which 79% of the total extract was present as parent compound. Pretreatment of the fourth instar with sublethal doses of profenofos resulted in a significant decrease in metabolism, more so with diflubenzuron than with teflubenzuron. A positive correlation was found between in vivo diflubenzuron metabolism inhibition and toxicity. In in vitro assays, diflubenzuron was hydrolyzed more rapidly than teflubenzuron by all tissue extracts. Profenofos was more effective in inhibiting the hydrolysis in vitro of diflubenzuron compared to teflubenzuron, as indicated by a lower I50 value and steeper slope. /The/ results indicate that reduced penetration and fast elimination of unchanged (14)(C)diflubenzuron together with rapid metabolism, which occurs mainly through hydrolysis, are defense mechanisms which contribute to diflubenzuron detoxification in spodoptera littoralis.
After oral treatment of a cow and a castrated sheep with labeled diflubenzuron, urine was collected and analyzed. TLC indicated the presence of eight labeled materials. The major compounds in the sheep urine were identified as 2,6-difluorobenzoic acid and the hippurate analog. In the cow's urine, 2,6-difluoro-3-hydroxydiflubenzuron was the major metabolite. Metabolites N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide were also seen in urine of both cow and sheep but the 4-chlorophenylurea was seen only in the urine of the cow. Feces of both animals contained ... 2,6-difluoro-3-hydroxydiflubenzuron, N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide, and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide. In the bile, ... 2,6-difluoro-3-hydroxydiflubenzuron, N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide, and N-((4-chloro-3-hydroxyphenyl)aminocarbonyl)-2,6-diflurorbenzamide also appeared in addition to unidentified conjugates. Incubation of bile water-soluble metabolites with b-glucuronidase-aryl sulfatase converted about half the labeled material into organic extractable materials. Although TLC indicated eight radioactive compounds, none were identified. Analysis of milk indicated the presence of unchanged diflubenzuron, 2,6-difluorobenzamide, 2,6-difluorohippuric acid, and an unidentified compound. Digestive fluids of sheep and cattle did not significantly degrade diflubenzuron. When metabolite V /2,6-difluoro-3-hydroxydiflubenzuron/ was orally administered to rats, almost all of the material was excreted within 3 days. Analyses indicated the presence of five additional compounds. None were identified.
After oral admin to rats of 5 mg diflubenzuron labeled with H3 in the benzoyl and with C14 in the aniline moiety, 95% of the H3 and 70-75% of the C14 radioactivity were retrieved in urine and feces. 2,6-DFBA was shown to constitute more than half of the urinary metabolites. Up to 1% of an oral dose of 5 mg C14-diflubenzuron labeled at the benzoyl moiety was recovered in the expired air of rats.
Diflubenzuron was applied topically to adult stable flies and houseflies. Stable flies metabolized only about 2% of the diflubenzuron while in houseflies this amounted to about 10%. Metabolism in the two flies differed qualitatively as well. Extracts of stable flies contained 2,6-difluorobenzamide and 4-chloroacetanilide. Extracts of houseflies did not contain these. Two unidentified metabolites were seen in house flies but not stable flies. In addition to these, 4-chlorophenylurea and one unknown compound were observed in both flies.
For more Metabolism/Metabolites (Complete) data for DIFLUBENZURON (13 total), please visit the HSDB record page.

Wikipedia

Diflubenzuron

Biological Half Life

... The half life of diflubenzuron appears to be 12 hr in rat and sheep and 18-20 hr in the cow.

Use Classification

Agrochemicals -> Pesticides
INSECTICIDE; -> JECFA Functional Classes
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

2,6-Difluorobenzamide is reacted with 4-chlorophenyl isocyanate in an organic solvent medium. The product isolated from the reaction mixture has a mp of 210-230 °C.
Preparation: K. Wellinga, R. Mulder, German patent 2123236; eidem, United States of America patent 3748356 (1971, 1973 both to Philips).

General Manufacturing Information

Benzamide, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies diflubenzuron (technical grade) as Class III: slightly hazardous; Main Use: larvicide.

Analytic Laboratory Methods

A novel microextraction technique, named in-situ metathesis reaction, combined with ultrasound-assisted ionic liquid dispersive liquid-liquid microextraction was developed for the determination of five phenylurea pesticides (i.e., diuron, diflubenzuron, teflubenzuron, flufenoxuron, and chlorfluazuron) in environmental water samples. In the developed method, 360 uL LiNTf(2) aqueous solution (0.162 g/mL) was added to the sample solution containing a small amount of [C(6)MIM]Cl (0.034 g) to form a water-immiscible ionic liquid, [C(6)MIM]NTf(2), as extraction solution. The mixed solutions were placed in an ultrasonic water bath at 150 W for 4min and centrifuged at 3500 rpm for 10 min to achieve phase separation. After centrifugation, fine droplets of the extractant phase settled to the bottom of the centrifuge tube and were directly injected into the high-performance liquid chromatography system for analysis. The quantity of [C(6)MIM]Cl, the molar ratio of [C(6)MIM]Cl and LiNTf(2), ionic strength, ultrasound time, and centrifugation time, were optimized using a Plackett-Burman design. Significant factors obtained were optimized by employing a central composite design. The optimized technique provides good repeatability (RSD 2.4 to 3.5%), linearity (0.5 ug/L to 500 ug/L), low LODs (0.06 ug/L to 0.08 ug/L) and great enrichment factor (244 to 268). The developed method can be applied in routine analysis for the determining of phenylurea pesticides in environmental samples.
The viability of tandem photochemical reaction-chemiluminescence detection has been studied for the determination of five benzoylurea insecticides, namely, diflubenzuron, triflumuron, hexaflumuron, lufenuron and flufenoxuron. The 'on-line' photochemical reaction of benzoylurea pesticides provides an enhanced chemiluminescence response of the pesticides during their oxidation by potassium hexacyanoferrate(III) and sodium hydroxide, whose signal increases with the percentage of acetonitrile in the reaction medium. The determination was performed using a photoreactor consisting of a PFA (perfluoroalkoxy) tube reactor coil (5 mx1.6-mm O.D. and 0.8-mm I.D.) and an 8-W xenon lamp. As the yield of the photoderivatization process and the chemiluminescent signals depend on the percentage of acetonitrile, the chromatographic column (a Gemini C18, Phenomenex 150 mmx4.6 mm, 5-microm particle size) was chosen with the aim of using high percentages of this organic solvent in the mobile phase. Previous studies showed that the rate of the chemiluminescent reaction was very fast. Therefore, a modification was carried out in the detector in order to mix the analytes and reactants as near as possible to the measure cell. The optimized method was validated with respect to linearity, precision, limits of detection and quantification accuracy. Under the optimised conditions, linear working range extends three orders of magnitude with the relative standard deviation of intra-day precision below 10% and detection limits between 0.012 and 0.18 ug/mL, according to the compound. The proposed method has been successfully applied to the determination of benzoylureas in cucumber with good results.
A high performance liquid chromatographic (HPLC) method was developed to determine the concentration of diflubenzuron, a delousing agent used in fish farming, in marine mud and shell sand. The recovery of diflubenzuron from mud was 100.8+/-1.1% and 105.5+/-4.3% for shell sand. The limit of quantitation was found to be 0.1 ug/g. The stability of diflubenzuron was studied under laboratory conditions in marine sediments at different temperatures (4 and 14 degrees C). No degradation of diflubenzuron occurred in the organic rich mud sediment or in the shell sand sediment during the experimental period of 204 days. Increasing the temperature from 4 to 14 degrees C had no effect on the stability. Furthermore, diflubenzuron showed to be persistent in both mud and shell sand sediment since no detectable diffusion from the sediment to the water phase occurred during the experimental period of 204 days. Increasing the water current in the tanks had no effect on the persistence. Under field conditions, the concentrations of diflubenzuron found in the organic material from sediment traps placed 2 m from the bottom under the cage in a fish farm during medication were high and ranged from 71 to 259 ug/g. The concentrations of diflubenzuron in the sediment under the fish farm were, however, low, with a maximum concentration of 5.4 ug/g. The dispersion of diflubenzuron to the sediment was limited to less than 20 m from the edge of the cage in every direction. Fifteen months following the medication, only traces (< 0.1 ug/g) of diflubenzuron were detected in the sediment under the fish farm. Possible explanations for this decrease are resuspension and redistribution of sediment and/or oxic degradation of the drug.
Residues may be determined by high performance liquid chromatography or gas liquid chromatography after hydrolysis to 4-chloroaniline which is converted to a derivative.
For more Analytic Laboratory Methods (Complete) data for DIFLUBENZURON (7 total), please visit the HSDB record page.

Storage Conditions

Store in a dry location.

Interactions

Although the toxins of Bacillus thuringiensis Berliner (Bt) are frequently used to control lepidopteran pests, the tolerance or resistance of some lepidopteran moth strains may limit Bt applications. In this study, insecticidal cocktails consisting of sublethal doses of Cry1Ab toxin and additive compounds were tested for their suppressive effect on larval relative growth rate (RGR) in Ephestia kuehniella Zeller under laboratory conditions. In the first step, the suppressive effect of diflubenzuron, soybean trypsin inhibitor (STI) and chitinase on RGR was confirmed. In the second step, these compounds were incorporated into a mixture of crushed kernels of Bt maize hybrid MON 810-YieldGard and its isoline with concentrations of Cry1Ab toxin ranging from 0.011 to 0.091 ug/g diet. An additive effect on the suppression of larval RGR in E. kuehniella was found in a combination of diflubenzuron, STI and STI + chitinase as secondary compounds in insecticidal cocktails. Chitinase showed no additive effect on RGR. The highest suppression level was found in cocktails with STI + chitinase as a secondary compound. It is hypothesized that the protease inhibitor (STI) protects both chitinase and Cry1Ab proteins from endogenous proteases in the larval midgut and prolongs their insecticidal activities. The possible application of insecticidal cocktails in the control of E. kuehniella is discussed.
Aedes aegypti mosquito is one of the most notorious vectors of dangerous diseases like dengue hemorrhagic fever and chikangunya. One method of control of the vectors is by the use of semiochemicals or pheromones. The pheromone n-heneicosane (C21) has been proved to be effective in attracting the female Aedes aegypti to lay eggs in the treated water and the growth of the larva is controlled by insect growth regulator diflubenzuron (DB). This study was planned to assess the safety of C21 alone and the combination with DB. Acute toxicity tests were carried out using two doses, viz., 1600 and 3200 mg/kg and two routes of exposure oral and intra-peritoneal. Dermal toxicity test was carried out in both male and female rats at the dose of 3200 mg/kg. Primary skin irritation test was carried out in rabbits. Sub-acute (90 days) dermal toxicity studies in male and female rats at the dose of 1 and 2 mg/kg via the per-cutaneous route were also studied. Sub-acute (90 days) toxicity test through the oral route was carried out, at doses 125, 250 and 500 mg/kg in male and female rats. The calculated LD50 by ip route and dermal route was more than 5 g/kg in mouse and rats of both the sexes. In the primary skin irritation test no significant changes were noted. In the sub-acute toxicity studies even 500 mg/kg dose was not able to produce toxic response in rats when they were dosed daily for 90 days. The established no observed adverse effect level (NOAEL) was more than 500 mg/kg.

Stability Shelf Life

Decomposition: < 0.5% after 1 day storage at 100 °C; < 0.5% after 7 days at 50 °C. The solid is stable to sunlight. Decomposition at 20 °C in aqueous solution after 21 days in the dark is: 4% at pH 5.8, 8% at pH 7, 26% at pH 9.
Stable in acidic and neutral media (pH 2-7). Hydrolyzed in alkaline media above pH9. Light-sensitive when in solution, but stable to sunlight as a solid.
Diflubenzuron was stable in water and recoveries were 97% or better. Hydrolysis was very slow and produced p-chlorophenylurea. As PH and temperature increased, stability decreased.
Under conditions approximating normal use, diflubenzuron was persistent on cotton plants and resistant to photodecomposition.

Dates

Last modified: 08-15-2023
1: Olsvik PA, Samuelsen OB, Erdal A, Holmelid B, Lunestad BT. Toxicological assessment of the anti-salmon lice drug diflubenzuron on Atlantic cod Gadus morhua. Dis Aquat Organ. 2013 Jul 9;105(1):27-43. doi: 10.3354/dao02613. PubMed PMID: 23836768.
2: Ramos MA, Sousa NR, Franco AR, Costa V, Oliveira RS, Castro PM. Effect of diflubenzuron on the development of Pinus pinaster seedlings inoculated with the ectomycorrhizal fungus Pisolithus tinctorius. Environ Sci Pollut Res Int. 2013 Jan;20(1):582-90. doi: 10.1007/s11356-012-1056-0. Epub 2012 Jul 11. PubMed PMID: 22782793.
3: Belinato TA, Valle D. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations. PLoS One. 2015 Jun 24;10(6):e0130719. doi: 10.1371/journal.pone.0130719. eCollection 2015. PubMed PMID: 26107715; PubMed Central PMCID: PMC4481264.
4: Tiwari S, Clayson PJ, Kuhns EH, Stelinski LL. Effects of buprofezin and diflubenzuron on various developmental stages of Asian citrus psyllid, Diaphorina citri. Pest Manag Sci. 2012 Oct;68(10):1405-12. doi: 10.1002/ps.3323. Epub 2012 May 31. PubMed PMID: 22653617.
5: Ruan C, Zhao X, Liu C. Determination of diflubenzuron and chlorbenzuron in fruits by combining acetonitrile-based extraction with dispersive liquid-liquid microextraction followed by high-performance liquid chromatography. J Sep Sci. 2015 Sep;38(17):2931-7. doi: 10.1002/jssc.201401162. Epub 2015 Jul 15. PubMed PMID: 26097091.
6: Xia WK, Ding TB, Niu JZ, Liao CY, Zhong R, Yang WJ, Liu B, Dou W, Wang JJ. Exposure to diflubenzuron results in an up-regulation of a chitin synthase 1 gene in citrus red mite, Panonychus citri (Acari: Tetranychidae). Int J Mol Sci. 2014 Feb 28;15(3):3711-28. doi: 10.3390/ijms15033711. PubMed PMID: 24590130; PubMed Central PMCID: PMC3975363.
7: de Barros AL, de Souza VV, Navarro SD, Oesterreich SA, Oliveira RJ, Kassuya CA, Arena AC. Genotoxic and mutagenic effects of diflubenzuron, an insect growth regulator, on mice. J Toxicol Environ Health A. 2013;76(17):1003-6. doi: 10.1080/15287394.2013.830585. PubMed PMID: 24168035.
8: Tilak R, Verma AK, Wankhade UB. Effectiveness of Diflubenzuron in the control of houseflies. J Vector Borne Dis. 2010 Jun;47(2):97-102. PubMed PMID: 20539047.
9: Guidi V, Lüthy P, Tonolla M. Comparison between diflubenzuron and a Bacillus thuringiensis israelensis- and Lysinibacillus sphaericus-based formulation for the control of mosquito larvae in urban catch basins in Switzerland. J Am Mosq Control Assoc. 2013 Jun;29(2):138-45. PubMed PMID: 23923328.
10: Hsiao YL, Ho WH, Yen JH. Vertical distribution in soil column and dissipation in soil of benzoylurea insecticides diflubenzuron, flufenoxuron and novaluron and effect on the bacterial community. Chemosphere. 2013 Jan;90(2):380-6. doi: 10.1016/j.chemosphere.2012.07.032. Epub 2012 Aug 14. PubMed PMID: 22897835.
11: Bellinato DF, Viana-Medeiros PF, Araújo SC, Martins AJ, Lima JB, Valle D. Resistance Status to the Insecticides Temephos, Deltamethrin, and Diflubenzuron in Brazilian Aedes aegypti Populations. Biomed Res Int. 2016;2016:8603263. doi: 10.1155/2016/8603263. Epub 2016 Jun 21. PubMed PMID: 27419140; PubMed Central PMCID: PMC4932163.
12: Castro AA, Lacerda MC, Zanuncio TV, de S Ramalho F, Polanczyk RA, Serrão JE, Zanuncio JC. Effect of the insect growth regulator diflubenzuron on the predator Podisus nigrispinus (Heteroptera: Pentatomidae). Ecotoxicology. 2012 Jan;21(1):96-103. doi: 10.1007/s10646-011-0769-z. Epub 2011 Aug 21. PubMed PMID: 21858643.
13: Samuelsen OB. Persistence and Stability of Teflubenzuron and Diflubenzuron When Associated to Organic Particles in Marine Sediment. Bull Environ Contam Toxicol. 2016 Feb;96(2):224-8. doi: 10.1007/s00128-015-1707-1. Epub 2015 Dec 10. PubMed PMID: 26662043.
14: Kamal HA, Khater EI. The biological effects of the insect growth regulators; pyriproxyfen and diflubenzuron on the mosquito Aedes aegypti. J Egypt Soc Parasitol. 2010 Dec;40(3):565-74. PubMed PMID: 21268527.
15: de Barros AL, Cavalheiro GF, de Souza AV, Traesel GK, Anselmo-Franci JA, Kassuya CA, Arena AC. Subacute toxicity assessment of diflubenzuron, an insect growth regulator, in adult male rats. Environ Toxicol. 2016 Apr;31(4):407-14. doi: 10.1002/tox.22054. Epub 2014 Sep 30. PubMed PMID: 25266294.
16: Benze TP, Sakuragui MM, Zago LH, Fernandes MN. Subchronic exposure to diflubenzuron causes health disorders in neotropical freshwater fish, Prochilodus lineatus. Environ Toxicol. 2016 May;31(5):533-42. doi: 10.1002/tox.22065. Epub 2014 Oct 31. PubMed PMID: 25359229.
17: Kavur H, Deveci Ö, Boyacıoğlu H. [The effects of chitin synthesis inhibitor, diflubenzuron on the larvae of Culex pipiens (L.) and Culiseta longiareolata (Macquart) (Diptera: Culicidae)]. Turkiye Parazitol Derg. 2011;35(3):154-8. doi: 10.5152/tpd.2011.39. Turkish. PubMed PMID: 22203506.
18: Sun R, Wang Z, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide. J Agric Food Chem. 2013 Jan 23;61(3):517-22. doi: 10.1021/jf304468b. Epub 2013 Jan 10. PubMed PMID: 23305601.
19: Du P, Liu X, Gu X, Dong F, Xu J, Kong Z, Li Y, Zheng Y. Residue behaviour of six pesticides in button crimini during home canning. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2014;31(6):1081-8. doi: 10.1080/19440049.2014.910314. PubMed PMID: 24761834.
20: Sadanandane C, Boopathi Doss PS, Jambulingam P. Efficacy of three formulations of diflubenzuron, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India. Indian J Med Res. 2012 Nov;136(5):783-91. PubMed PMID: 23287125; PubMed Central PMCID: PMC3573599.

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